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Compound of Interest

Compound Name: PF-4136309

Cat. No.: B3158423 Get Quote

A Comparative Guide to PF-4136309 and Other CCR2 Inhibitors for Researchers

This guide provides a detailed comparison of the CCR2 inhibitor PF-4136309 with other

notable inhibitors of the C-C chemokine receptor type 2 (CCR2). The content is tailored for

researchers, scientists, and professionals in drug development, offering objective comparisons

based on available experimental data.

Introduction to PF-4136309
PF-4136309, also known as INCB8761, is a potent, selective, and orally bioavailable small-

molecule antagonist of the CCR2 receptor.[1][2][3] It functions by specifically binding to CCR2

and preventing the binding of its primary ligand, CCL2 (also known as monocyte

chemoattractant protein-1 or MCP-1).[2][4] This action inhibits the downstream signaling

pathways that are crucial for the migration and infiltration of monocytes and macrophages to

sites of inflammation and tumors.[2][4] Developed by Pfizer, PF-4136309 has been investigated

for its therapeutic potential in inflammatory diseases and cancer.[2][5] However, its

development for hepatic fibrosis, pain, and pancreatic cancer has been discontinued.[5] A

phase 1b clinical trial in combination with chemotherapy for metastatic pancreatic cancer raised

concerns about pulmonary toxicity and did not demonstrate a significant improvement in

efficacy.[6]

The CCR2 Signaling Pathway
The CCL2-CCR2 signaling axis is a key player in the immune response and is implicated in the

pathogenesis of various diseases, including inflammatory conditions and cancer.[7][8] CCR2 is

a G protein-coupled receptor (GPCR) predominantly expressed on monocytes, macrophages,
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dendritic cells, and memory T cells.[8][9] The binding of the chemokine CCL2 to CCR2 initiates

a cascade of intracellular signaling events. These signaling pathways, including PI3K/Akt,

MAPK/p38, and JAK/STAT, regulate a variety of cellular processes such as chemotaxis, cell

survival, proliferation, and angiogenesis.[7][10][11][12] By blocking this initial binding step,

CCR2 inhibitors like PF-4136309 can effectively modulate these pathological processes.
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Caption: Simplified CCR2 signaling cascade.
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Comparative Analysis of CCR2 Inhibitors
PF-4136309 is one of several small-molecule inhibitors developed to target the CCR2 receptor.

Below is a quantitative comparison of its in vitro potency against other known CCR2

antagonists.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b3158423?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3158423?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Inhibitor Target(s)

Human
CCR2
IC50
(Binding
Assay)

Human
CCR2
IC50
(Chemota
xis
Assay)

Mouse
CCR2
IC50
(Binding
Assay)

Rat CCR2
IC50
(Binding
Assay)

Notes

PF-

4136309
CCR2

5.2 nM[1]

[2]

3.9 nM[1]

[13]
17 nM[1][2] 13 nM[1][2]

Orally

bioavailabl

e,

discontinue

d

developme

nt.[1][5]

INCB3344 CCR2 5.1 nM[14] 3.8 nM[14] 9.5 nM[14] -

Potent and

selective

CCR2

antagonist.

[14]

RS504393

CCR2

(CCR1 at

higher

conc.)

98 nM[14] - - -

Selective

for CCR2

over

CCR1.[14]

RS-102895 CCR2 360 nM[14] - - -

No effect

on CCR1.

[14]
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MK0812 CCR2 - - - -

Identified

as most

potent in a

calcium

influx

assay

comparing

10

inhibitors.

[15]

Cenicriviro

c

CCR2 &

CCR5
- - - -

Dual

inhibitor.

[14]

BMS-

813160

CCR2 &

CCR5
- - - -

Dual

inhibitor.

[14]

CCX140 CCR2 - - - -

Showed

positive

results in a

Phase II

trial for

diabetic

nephropath

y.[16]

CCX872-B CCR2 - - - -

Advanced

to clinical

trials.

Experimental Methodologies
The data presented in this guide are derived from a variety of standard preclinical assays

designed to characterize the potency and selectivity of enzyme inhibitors.

Radioligand Binding Assays
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Objective: To determine the affinity of an inhibitor for its target receptor by measuring the

displacement of a radiolabeled ligand.

General Protocol:

Cell membranes expressing the CCR2 receptor are prepared.

A constant concentration of a radiolabeled CCR2 ligand (e.g., [125I]CCL2) is incubated

with the cell membranes.

Increasing concentrations of the test inhibitor (e.g., PF-4136309) are added to the mixture.

After incubation, the bound and free radioligand are separated by filtration.

The amount of bound radioactivity is measured using a scintillation counter.

The IC50 value, the concentration of inhibitor required to displace 50% of the radiolabeled

ligand, is calculated.

Chemotaxis Assays
Objective: To measure the ability of an inhibitor to block the migration of cells towards a

chemoattractant.

General Protocol:

A multi-well plate with a porous membrane separating an upper and lower chamber is

used (e.g., a Boyden chamber).

Cells expressing CCR2 (e.g., monocytes or THP-1 cells) are placed in the upper chamber.

A chemoattractant (e.g., CCL2) is placed in the lower chamber to create a concentration

gradient.

The test inhibitor is added to the upper chamber with the cells at various concentrations.

The plate is incubated for a period to allow cell migration through the membrane.
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The number of cells that have migrated to the lower chamber is quantified, typically by cell

counting or using a fluorescent dye.

The IC50 value is determined as the inhibitor concentration that causes a 50% reduction

in cell migration.
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Caption: Workflow for a typical chemotaxis assay.

In Vivo Pharmacokinetic Studies
Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME)

properties of a drug candidate in a living organism.

General Protocol (for Oral Bioavailability):

The test compound (PF-4136309) is administered to animal models (e.g., rats, dogs) via

both intravenous (IV) and oral (PO) routes in separate groups.[13]

Blood samples are collected at multiple time points after administration.

The concentration of the drug in the plasma is measured using analytical techniques like

LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

Pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time

to maximum concentration (Tmax), and the area under the concentration-time curve

(AUC) are calculated for both routes of administration.[13]
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Oral bioavailability (F%) is calculated as (AUC_PO / AUC_IV) * 100.

Conclusion
PF-4136309 is a well-characterized, potent, and selective CCR2 antagonist that has provided

valuable insights into the therapeutic potential of targeting the CCL2-CCR2 axis. While its

clinical development was halted, the preclinical data available for PF-4136309 serves as an

important benchmark for the evaluation of new and existing CCR2 inhibitors.[5][6] As

evidenced by the comparative data, several other compounds, such as INCB3344 and

MK0812, exhibit similar or potentially superior potency.[14][15] Furthermore, the development

of dual CCR2/CCR5 inhibitors like Cenicriviroc and the clinical progress of molecules like

CCX140 highlight the ongoing and evolving strategies within this field of research.[14][16]

Researchers are encouraged to consider the specific attributes of each inhibitor, including its

selectivity profile and stage of development, when designing experiments to investigate the role

of CCR2 in health and disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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